![molecular formula C14H12N4O4 B5958518 4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate](/img/structure/B5958518.png)
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
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Overview
Description
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate carboxylic acids and alcohols in the presence of acid catalysts.
Cyanation: The cyanobenzyl group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The cyanobenzyl group can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Derivatives: Formed through the oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: Utilized in the development of advanced materials such as polymers, coatings, and nanomaterials.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-cyanobenzyl 1,2-dimethyl-1H-imidazole-5-carboxylate: Lacks the nitro group, which may result in different biological activities.
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxamide: Contains an amide group instead of a carboxylate group, affecting its chemical reactivity and biological properties.
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: The carboxylic acid group can participate in different chemical reactions compared to the ester group.
Uniqueness
4-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the presence of both the nitro and cyanobenzyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(4-cyanophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-16-13(18(20)21)12(17(9)2)14(19)22-8-11-5-3-10(7-15)4-6-11/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJAYIYXWOUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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